![molecular formula C11H9ClN2 B1210227 9H-吡啶并[3,4-b]吲哚盐酸盐 CAS No. 7259-44-1](/img/structure/B1210227.png)

9H-吡啶并[3,4-b]吲哚盐酸盐

描述

Synthesis Analysis

The synthesis of 9H-pyrido[3,4-b]indole derivatives involves intricate chemical pathways. For instance, the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a key relay compound, commences from ethyl indole-2-aldehyde. This process includes N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and subsequent construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

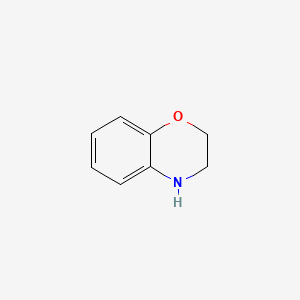

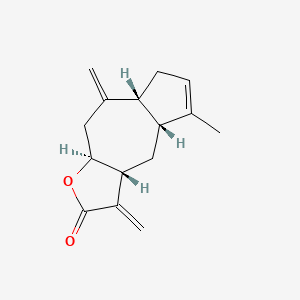

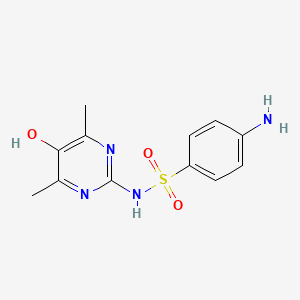

Molecular Structure Analysis

The molecular structure of 9H-pyrido[3,4-b]indole derivatives has been extensively analyzed through crystallographic methods. For example, the single crystal X-ray diffraction (XRD) analysis of 9-phenyl-9H-pyrido[3,4-b]indole reveals it crystallizes in the monoclinic P21/c space group, providing insight into the compound's geometric configuration and intermolecular interactions (Meesala et al., 2014).

Chemical Reactions and Properties

9H-pyrido[3,4-b]indole compounds participate in diverse chemical reactions, leading to the formation of structurally varied derivatives with potent biological activities. For example, the 1,3-disubstituted derivatives exhibit significant macrofilaricidal activity, highlighting the compound's utility in antifilarial chemotherapy (Srivastava et al., 1999).

科学研究应用

合成和结构分析:

- Meesala 等人 (2014) 描述了一种合成 9-苯基-9H-吡啶并[3,4-b]吲哚的有效方法,并通过晶体学对其结构进行分析。该化合物以单斜 P21/c 空间群结晶,其结构特性使用单 X 射线衍射、核磁共振、红外和质谱方法表征 (Meesala 等,2014)。

抗丝虫病化疗潜力:

- Srivastava 等人 (1999) 探索了取代的 9H-吡啶并[3,4-b]吲哚(β-咔啉)作为抗丝虫病剂的潜在药效团。他们的研究导致了各种衍生物的合成和评价,确定了具有显着杀大幼虫活性的化合物 (Srivastava 等,1999)。

肉类样品中的化学分析:

- De Andrés 等人 (2010) 开发了一种方法,用于分离和定量肉类样品中的非极性杂环胺,包括 9H-吡啶并[3,4-b]吲哚。这是使用超临界流体萃取和毛细管电泳与荧光检测一起实现的 (De Andrés 等,2010)。

C38 钢中的缓蚀:

- Lebrini 等人 (2010) 研究了 9H-吡啶并[3,4-b]吲哚作为盐酸中 C38 钢的缓蚀剂。他们使用动电位极化和电化学阻抗谱来研究腐蚀行为,发现该化合物充当混合型缓蚀剂 (Lebrini 等,2010)。

安全和危害

When handling 9H-pyrido[3,4-b]indole, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

There are several studies that have been conducted on 9H-pyrido[3,4-b]indole. For instance, a study investigated the inhibitory effect of 9H-pyrido[3,4-b]indole (norharman), one of the naturally occurring beta-carbolines, on cytochrome P450 (CYP)-related activities and the relationship between its inhibitory effect, its intercalation to DNA, and its comutagenic effect . Another study involved the Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles . These studies provide a foundation for future research directions.

属性

IUPAC Name |

9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECSQBLLQEFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

244-63-3 (Parent) | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30222915 | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-pyrido[3,4-b]indole hydrochloride | |

CAS RN |

7259-44-1 | |

| Record name | 9H-Pyrido[3,4-b]indole, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7259-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)